Thp-peg9-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thp-peg9-OH: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound facilitates the union of two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg9-OH involves the coupling of tetrahydropyranyl (THP) groups with PEG chains. The reaction typically occurs under mild conditions, using catalysts such as acids or bases to facilitate the coupling reaction . The reaction is carried out in an organic solvent, and the product is purified through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is scaled up using industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions: Thp-peg9-OH undergoes various chemical reactions, including:
Oxidation: The THP group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the THP group to alcohols.
Substitution: The THP group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or amines in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
Thp-peg9-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Mechanism of Action
Thp-peg9-OH functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. By leveraging the intracellular ubiquitin-proteasome system, PROTACs selectively induce the degradation of target proteins . The molecular targets and pathways involved include the ubiquitin-proteasome system, which tags proteins for degradation and subsequently degrades them within the proteasome .
Comparison with Similar Compounds
Thp-peg4-OH: A shorter PEG-based linker used in PROTAC synthesis.
Thp-peg12-OH: A longer PEG-based linker with similar applications.
Uniqueness: Thp-peg9-OH is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility in PROTAC synthesis. This balance enhances the efficiency of protein degradation and improves the pharmacokinetic properties of the resulting PROTAC molecules .
Properties
Molecular Formula |
C23H46O11 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H46O11/c24-4-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-34-23-3-1-2-5-33-23/h23-24H,1-22H2 |
InChI Key |
FCZORFNNCSEJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.